molecular formula C9H7Cl2NO4 B13409419 Ethyl 2,6-dichloro-3-nitrobenzoate

Ethyl 2,6-dichloro-3-nitrobenzoate

Cat. No.: B13409419
M. Wt: 264.06 g/mol
InChI Key: SHBDHFAADUABST-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions, a nitro group at the 3 position, and an ethyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dichloro-3-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.

Major Products Formed

    Reduction: Ethyl 2,6-dichloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2,6-dichloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-nitrobenzoate depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The chlorine atoms and ester group also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-nitrobenzoate: Similar structure but lacks the chlorine substituents.

    Ethyl 3-nitrobenzoate: Similar structure but lacks the chlorine substituents and has the nitro group at a different position.

    2,6-Dichloro-3-nitrobenzoic acid: Similar structure but lacks the ester group.

Uniqueness

Ethyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro substituents on the benzene ring, as well as the ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7Cl2NO4

Molecular Weight

264.06 g/mol

IUPAC Name

ethyl 2,6-dichloro-3-nitrobenzoate

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2H2,1H3

InChI Key

SHBDHFAADUABST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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